molecular formula C16H20N2O2S B2927075 2-amino-6-ethyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 590376-43-5

2-amino-6-ethyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2927075
CAS RN: 590376-43-5
M. Wt: 304.41
InChI Key: MSBRUHMKCMWNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-ethyl-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H20N2O2S and its molecular weight is 304.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : The synthesis of various derivatives of thiophene and benzo[b]thiophene carboxamides has been explored, involving acylation and introduction of basic substituents. These derivatives are precursors to biologically active compounds (Sauter et al., 1976).

  • Biologically Active Compounds : Certain thiophene-3-carboxamide derivatives demonstrate antibacterial and antifungal activities. These compounds exhibit specific molecular conformations, influencing their biological activity (Vasu et al., 2005).

  • Antibiotic and Antibacterial Synthesis : The synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives has been reported. These compounds were tested against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Biological and Pharmacological Properties

  • Cytostatic, Antitubercular, and Anti-inflammatory Activity : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide show potential cytostatic, antitubercular, and anti-inflammatory activities. These findings suggest their applicability in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

  • Antimicrobial and Anti-inflammatory Agents : Schiff bases derived from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit promising antimicrobial and anti-inflammatory activities (Narayana et al., 2006).

  • Organocatalyzed Synthesis : A method involving water and triethylamine has been developed for efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This process is significant for the synthesis of biologically active compounds (Abaee et al., 2013).

Crystal Structures and Molecular Properties

  • Crystal Structure Analysis : The crystal structure of various biologically active thiophene-3-carboxamide derivatives has been studied, providing insights into their molecular conformations and interactions, which are critical for their biological activities (Vasu et al., 2003).

  • Supramolecular Polymers : Research on the synthesis and crystal structures of trisamides, including N,N',N''-trialkylbenzene-1,3,5-carboxamides, reveals the role of hydrogen bonds in supramolecular frameworks. These findings are relevant for designing materials with specific molecular properties (Jiménez et al., 2009).

properties

IUPAC Name

2-amino-6-ethyl-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-2-10-5-6-12-13(8-10)21-15(17)14(12)16(19)18-9-11-4-3-7-20-11/h3-4,7,10H,2,5-6,8-9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBRUHMKCMWNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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